Spiro[5.5]undecane is a bicyclic organic compound characterized by its unique spiro structure, where two cyclohexane rings are fused at a single carbon atom. Its molecular formula is , and it has a molecular weight of approximately 152.2765 g/mol. The compound is noted for its distinctive geometric arrangement, which contributes to its interesting chemical properties and potential applications in various fields, including medicinal chemistry and materials science .
The biological activity of spiro[5.5]undecane and its derivatives has garnered interest due to their potential pharmacological properties. Research indicates that some spiro compounds exhibit:
The synthesis of spiro[5.5]undecane can be achieved through several methods:
Spiro[5.5]undecane has several notable applications:
Interaction studies involving spiro[5.5]undecane focus on understanding how these compounds interact with biological targets:
These studies are crucial for elucidating the mechanisms through which these compounds exert their biological effects and for guiding future drug design efforts.
Several compounds share structural similarities with spiro[5.5]undecane, each exhibiting unique characteristics:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Spiro[4.4]nonane | Four-membered ring fused with a nonane | Smaller ring size; different reactivity |
| Spiro[6.6]dodecane | Six-membered rings fused at a single point | Larger size; different steric hindrance |
| Spiro[5.6]decane | Five-membered ring fused with a decane | Intermediate size; distinct reactivity patterns |
| β-Chamigrene | Sesquiterpene structure with similar framework | Known for specific antimicrobial activity |
| 3,9-Diaza spiro[5.5]undecane | Contains nitrogen atoms; modified structure | Potentially different biological activities due to nitrogen presence |
These comparisons highlight the uniqueness of spiro[5.5]undecane in terms of its size, reactivity, and potential applications in medicinal chemistry and materials science.
Transition metal catalysis has enabled precise spiroannulation through C–H activation and cross-coupling reactions. A notable example involves rhodium(I)-catalyzed intramolecular hydroacylation, which converts α,α'-difunctionalized aldehydes into spiro[5.5]undecane-1,7-diones with high efficiency (90% yield) . The reaction proceeds via oxidative addition of the aldehyde to Rh(I), followed by hydride transfer and cyclization (Fig. 1A).
Palladium-mediated cross-coupling reactions further expand access to diarylated derivatives. For instance, Stille and Suzuki couplings with spiro[5.5]undecane triflates introduce aryl groups at the α-positions. Using 2-methoxyphenylzinc reagents under Negishi conditions, diarylated products are obtained in 75% yield . These methods avoid skeletal rearrangements common in classical alkylation approaches.
Photoredox catalysis has emerged as a powerful tool for constructing spirocycles via radical intermediates. A visible-light-induced carbamoyl radical cascade achieves dearomative spirocyclization of acrylamides, yielding spiro-cyclohexadiene oxindoles (Fig. 1B) . The process involves:
This method tolerates electron-deficient arenes and provides access to sterically congested structures in 65–82% yields .
The Ireland ester Claisen rearrangement enables stereocontrolled assembly of vicinal quaternary carbons. In the synthesis of chamigrene sesquiterpenes, dimethylallyl cyclohexenecarboxylates undergo rearrangement to generate spiro[5.5]undecane intermediates (Fig. 1C) . Key steps include:
This approach has been applied to natural product syntheses, including laurencenone C, with diastereomeric ratios exceeding 9:1 .
Grubbs’ catalysts (e.g., G1 and G2) facilitate RCM of dienes to form spiro[5.5]undecane frameworks. A study demonstrated the conversion of 2,2'-bis(allyloxy)-1,1'-binaphthyls into polycyclic spiro-enones via tandem RCM/Claisen sequences (Fig. 1D) . Optimized conditions (5 mol% G1, microwave irradiation) afforded products in 80% yield with complete E-selectivity .
For nitrogen-containing analogs, 1,9-diazaspiro[5.5]undecanes are synthesized via RCM of diallylamine precursors, followed by hydrogenolytic deprotection . These compounds exhibit bioactivity as NK-1 receptor antagonists .
Marine ecosystems have proven to be rich sources of spiro[5.5]undecane-containing sesquiterpenoids, particularly within sponges and algae. These compounds often exhibit structural modifications such as halogenation or methylation, which enhance their biological activity and ecological roles.
A seminal study isolated three novel spiro-sesquiterpenoids—myrmekiones A–C—from the marine sponge Myrmekioderma sp. collected in the South China Sea [6] [7]. Myrmekione A (Figure 1) features a chamigrane-type spiro[5.5]undecane skeleton with a rare crystalline structure, enabling precise stereochemical assignment via single-crystal X-ray diffraction [6]. Myrmekiones B and C, diastereomeric acorane-type derivatives, demonstrate how minor stereochemical variations in the spirocyclic core influence physicochemical properties and bioactivity [7]. These discoveries underscore marine sponges’ metabolic capacity to generate structurally diverse spirocyclic terpenoids, likely as chemical defenses against predation or fouling organisms.
The biosynthesis of marine-derived spiro[5.5]undecane sesquiterpenoids remains partially characterized. Proposed pathways involve cyclization of farnesyl pyrophosphate (FPP) intermediates through carbocation rearrangements, with enzymatic control dictating stereochemical outcomes [5]. Halogenation, observed in compounds like β-chamigrene (spiro[5.5]undec-2-ene derivatives), suggests involvement of vanadium-dependent haloperoxidases, enzymes prevalent in marine algae and sponges [4] [5]. However, the exact timing of halogen incorporation—whether during cyclization or as a post-modification—requires further elucidation.
No peer-reviewed studies documenting fungal-derived spiro[5.5]undecane metabolites with antifungal or cytotoxic properties were identified in the provided sources. This gap highlights an area for future research, particularly given fungi’s established capacity to produce structurally complex terpenoids.
The provided literature did not yield examples of spiro[5.5]undecane-containing spirovetivane phytochemicals from medicinal plants. This absence suggests either limited natural occurrence or underexploration in plant metabolomic studies, presenting opportunities for phytochemical screening campaigns.
The development of dual μ-opioid receptor agonist/sigma-1 receptor antagonist compounds represents a significant advancement in analgesic drug discovery, with spiro[5.5]undecane scaffolds demonstrating particularly promising therapeutic profiles. These bifunctional ligands aim to enhance analgesic efficacy while mitigating the adverse effects commonly associated with traditional opioid therapies [1] [2] [3].
The 1-oxa-4,9-diazaspiro[5.5]undecane scaffold has emerged as a privileged structure for dual receptor targeting, with systematic structure-activity relationship studies revealing that phenethyl derivatives at position 9, substituted pyridyl moieties at position 4, and small alkyl groups at position 2 provide optimal binding profiles [1] [4] [5]. This scaffold was developed using a merging strategy that combines pharmacophoric elements from both μ-opioid receptor agonists and sigma-1 receptor antagonists, resulting in compounds that maintain balanced activity at both targets.
The lead compound 15au demonstrates exceptional dual activity, showing μ-opioid receptor agonism comparable to oxycodone in the paw pressure test while simultaneously exhibiting sigma-1 receptor antagonism [1] [5]. This balanced profile translates to potent analgesic activity with reduced side effects, as evidenced by significantly less constipation compared to oxycodone at equianalgesic doses.
Spirocyclic thienopyrans with the spiro[5.5]undecane core demonstrate remarkable selectivity for sigma-1 receptors, with binding affinities ranging from 0.2 to 16 nanomolar [6]. These compounds exhibit high selectivity over other opioid receptor subtypes, with the arylated spirocyclic thiophenes showing only negligible affinity for μ-opioid, δ-opioid, and κ-opioid receptors. The selectivity profile is particularly impressive, with compounds showing minimal interaction with serotonin receptors, adrenergic receptors, and the serotonin transporter.
The sigma-1 receptor antagonistic activity of these compounds has been confirmed through multiple assays, including calcium mobilization studies and in vivo capsaicin tests. The antiallodynic activity observed in neuropathic pain models underscores the clinical potential of these spirocyclic compounds for treating chronic pain conditions [6]. The compounds demonstrate excellent safety margins, with selectivity indices indicating minimal off-target effects.
Spiro[5.5]undecane derivatives have demonstrated significant antiparasitic activity against various pathogenic organisms, with structure-activity relationships revealing specific molecular mechanisms underlying their biological effects. The unique three-dimensional structure of the spirocyclic scaffold provides distinct pharmacophoric features that interact with parasitic enzymes and cellular targets [9] [10] [11].
Spiro-piperidine derivatives based on the spiro[5.5]undecane framework exhibit potent antileishmanial activity through an antifolate mechanism targeting dihydrofolate reductase and pteridine reductase 1 [9] [12]. The most active compounds, 8a and 9a, demonstrated sub-micromolar activity against both promastigote and amastigote forms of Leishmania major, with IC50 values of 0.89 μM and 0.50 μM respectively, significantly superior to the standard drug miltefosine (IC50 = 8.08 μM).
The antifolate mechanism was confirmed through reversal studies using folic acid and folinic acid, which restored parasite viability in the presence of active compounds. This mechanism involves competitive inhibition of folate-dependent enzymes essential for DNA synthesis and cellular metabolism in the parasite. Molecular docking studies against Leishmania major pteridine reductase 1 revealed stable binding interactions that rationalize the observed in vitro activities.
The selectivity profile of these compounds is particularly noteworthy, with selectivity indices ranging from 143 to 497 when tested against normal VERO cells. This high selectivity suggests minimal toxicity to mammalian cells, making these compounds promising candidates for further development as antileishmanial agents [9].
Structure-activity relationship studies of spirocyclic compounds against Trypanosoma cruzi and Leishmania species have identified multiple mechanisms of action. Thiazolidenehydrazine derivatives demonstrate potent trypanocidal activity through inhibition of triosephosphate isomerase, a key glycolytic enzyme [11]. The compound GAT0513 showed exceptional activity against T. cruzi with an IC50 of 90 nM and a selectivity index of 611, representing one of the most potent and selective anti-trypanosomal agents reported.
Arylideneketones with spirocyclic modifications exhibit dual antiparasitic activity through oxidative stress induction in both T. cruzi and Leishmania species. These compounds generate reactive oxygen species that overwhelm the parasite's antioxidant defense systems, leading to cellular death. The compound GAT1033 demonstrated balanced activity against multiple parasitic species with favorable selectivity profiles [11].
The spirocyclic scaffold has been extensively explored for agricultural applications, with derivatives showing insecticidal, fungicidal, and herbicidal activities [10] [13]. The unique structural features of spiro[5.5]undecane compounds provide multiple sites for chemical modification, allowing for the development of compounds with diverse biological activities and reduced environmental persistence.
Structure-activity relationships in the pesticide domain reveal that the spirocyclic core provides conformational rigidity that enhances target specificity while reducing off-target effects. The compounds exhibit various modes of action including enzyme disruption, membrane perturbation, and interference with cellular signaling pathways in target organisms [10].
| Compound Class | Target Organism | Mechanism of Action | IC50/Activity Range | Selectivity Index |
|---|---|---|---|---|
| Spiro-piperidine derivatives | Leishmania major | Antifolate mechanism via DHFR and PTR1 inhibition | 0.50-0.89 μM (compounds 8a, 9a) | 143-497 (vs VERO cells) |
| Thiazolidenehydrazines | Trypanosoma cruzi, Leishmania spp. | Triosephosphate isomerase inhibition | 90 nM - 25 μM | Up to 611 (compound GAT0513) |
| Arylideneketones | Trypanosoma cruzi, Leishmania spp. | Oxidative stress induction | 90 nM - 25 μM | Up to 90 (compound EA141) |
The modulation of nicotinic acetylcholine receptors by spiro[5.5]undecane derivatives represents a sophisticated approach to neurological and pain management therapeutics. These compounds demonstrate diverse functional activities ranging from silent agonism to allosteric modulation, with structure-activity relationships revealing specific structural requirements for receptor subtype selectivity [14] [15] [16].
The spirocyclopiperazinium salt compound LXM-10-M demonstrates dual activity at α7 nicotinic and M4 muscarinic receptors, producing significant antinociceptive effects through inhibition of the calcium/calmodulin-dependent protein kinase IIα/cyclic adenosine monophosphate response element-binding protein/calcitonin gene-related peptide signaling pathway [14] [17] [18]. This compound represents a novel approach to pain management, with the dual receptor activation providing enhanced therapeutic efficacy.
The antinociceptive effects of LXM-10-M were demonstrated in multiple pain models, including hot-plate, formalin, and acetic acid writhing tests. The mechanism involves activation of both α7 nicotinic and M4 muscarinic receptors, leading to downstream inhibition of pain signaling pathways. The effects were completely blocked by selective antagonists methyllycaconitine and tropicamide, confirming the specific receptor-mediated mechanism [14].
Spirocyclic quinuclidine-Δ2-isoxazoline derivatives exhibit unique silent agonist properties at α7 nicotinic acetylcholine receptors, inducing receptor desensitization without significant channel activation [15]. This mechanism allows for the development of compounds that can modulate receptor function without producing the typical nicotinic effects associated with full agonists.
The structure-activity relationships of these silent agonists reveal that meta-substitutions on the benzyloxy moiety, particularly halogens, are crucial for stabilizing the desensitized conformational state of the receptor. The quaternary ammonium structure is essential for activity, with the positive charge at the quinuclidine nitrogen playing a critical role in receptor binding and functional selectivity [15].
Conformationally constrained nicotine analogues with spiro[5.5]undecane frameworks demonstrate exceptional binding affinity and stereochemical selectivity for nicotinic acetylcholine receptors [16]. The compound (+)-5b showed high binding affinity (Ki = 4.79 nM) with significant enantioselectivity over its antipode (Ki = 148 nM), supporting the hypothesis that conformational restraint leads to enhanced receptor recognition.
The spirocyclic constraint provides optimal spatial orientation of pharmacophoric elements, resulting in improved selectivity and reduced off-target effects. X-ray crystallographic studies have confirmed the absolute configurations of these compounds and provided insights into their binding modes with nicotinic receptors [16].
The diverse functional activities of spirocyclic nicotinic receptor modulators have led to their investigation for multiple therapeutic applications. The 1,9-diazaspiro[5.5]undecane scaffold has been explored for treating obesity, pain, and various central nervous system disorders through modulation of multiple neurotransmitter systems [19].
These compounds demonstrate activity at melanin-concentrating hormone receptors, orexin receptors, and neurokinin receptors, providing multiple pathways for therapeutic intervention. The structural versatility of the spirocyclic scaffold allows for fine-tuning of selectivity profiles to optimize therapeutic indices [19].
| Compound | Receptor Subtype | Functional Activity | Therapeutic Application | Mechanism |
|---|---|---|---|---|
| LXM-10-M (spirocyclopiperazinium salt) | α7 nicotinic and M4 muscarinic receptors | Dual receptor activation | Antinociception and anti-inflammation | CaMKIIα/CREB/CGRP pathway inhibition |
| Spirocyclic quinuclidine-Δ2-isoxazoline derivatives | α7 nicotinic acetylcholine receptors | Silent agonism (desensitization without activation) | Potential cognitive enhancement | Stabilization of desensitized receptor state |
| Conformationally constrained nicotines | General nicotinic acetylcholine receptors | High-affinity binding (Ki = 4.79 nM) | Nicotinic receptor research tools | Conformational restraint for selectivity |